Comprehensive Technical Guide on (E)-Hept-2-enyl Isovalerate: CAS Registry Disambiguation, Physicochemical Properties, and Synthetic Methodologies
Comprehensive Technical Guide on (E)-Hept-2-enyl Isovalerate: CAS Registry Disambiguation, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
(E)-Hept-2-enyl isovalerate (also known as [(E)-hept-2-enyl] 3-methylbutanoate) is an aliphatic unsaturated ester utilized extensively as a flavoring agent, fragrance component, and synthetic intermediate in complex organic synthesis[1]. Due to the presence of a stereocenter at the allylic double bond, literature and regulatory bodies often conflate its specific geometric isomers. This whitepaper provides a definitive guide for researchers and drug development professionals, detailing its precise Chemical Abstracts Service (CAS) registry identification, physicochemical properties, and a self-validating synthetic protocol designed to preserve its (E)-allylic geometry.
Chemical Identity and CAS Disambiguation
A critical challenge in sourcing and utilizing hept-2-enyl isovalerate is the ambiguity surrounding its CAS registry numbers. The stereochemistry of the allylic double bond dictates the specific CAS assignment, which is heavily monitored by regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA)[2],[3].
Table 1: CAS Registry Disambiguation for Hept-2-enyl Isovalerate
| Chemical Name | Stereochemistry | CAS Registry Number | Regulatory / Structural Notes |
| (E)-Hept-2-enyl isovalerate | (2E)-isomer | 94109-97-4 | The specific trans-isomer recognized by EFSA/JECFA (JECFA No. 1799)[2],[3]. |
| Hept-2-enyl isovalerate | Unspecified / Mixed | 253596-70-2 | Often used in commercial fragrance profiles where isomeric purity is not strictly required[1]. |
| Hept-2-enyl 3-methylbutanoate | Unspecified / Mixed | 9005-80-5 | Alternative IUPAC nomenclature mapping to mixed isomers[4]. |
Table 2: Physicochemical Properties of (E)-Hept-2-enyl Isovalerate[2]
| Property | Quantitative Value / Description |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Density | 0.868 - 0.873 g/cm³ |
| Refractive Index | 1.443 - 1.449 |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents |
| Odor Profile | Sweet green aroma |
| FEMA Number | 4126 |
Synthetic Methodology: Stereocontrolled Esterification
Standard Fischer esterification, which relies on strong acid catalysis (e.g., H₂SO₄) and heat, is fundamentally unsuitable for the synthesis of (E)-hept-2-enyl isovalerate. Acidic conditions promote carbocation formation at the allylic position, leading to unwanted (E) to (Z) isomerization, allylic rearrangement, or dehydration.
To maintain the integrity of the (E)-hept-2-en-1-ol precursor, a mild, room-temperature is employed[5]. This approach utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst[6].
Experimental Workflow for the Steglich Esterification of (E)-Hept-2-enyl Isovalerate.
Step-by-Step Protocol & Causality
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Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon to prevent moisture from hydrolyzing the highly reactive intermediate.
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Reagent Addition: Dissolve 1.0 equivalent of (E)-hept-2-en-1-ol and 1.1 equivalents of isovaleric acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
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Catalyst Introduction: Add 0.1 equivalents of DMAP. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes exothermic side reactions during the initial DCC coupling phase, preventing thermal degradation of the allylic alcohol.
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Coupling: Dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM and add dropwise over 30 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
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Filtration: The reaction generates dicyclohexylurea (DCU) as an insoluble white precipitate[6]. Filter the mixture through a Celite pad to remove the bulk of the DCU.
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Workup & Purification: Wash the filtrate sequentially with 1N HCl (Causality: protonates and removes the DMAP catalyst into the aqueous layer), saturated NaHCO₃ (Causality: deprotonates and removes unreacted isovaleric acid), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate) to yield the pure ester.
Mechanistic Pathway of DMAP-Catalyzed Activation
The success of this protocol relies entirely on the catalytic role of DMAP. When isovaleric acid reacts with DCC, it forms an O-acylisourea intermediate[5]. While reactive, this intermediate can undergo a slow 1,3-rearrangement into an unreactive N-acylurea, a dead-end side reaction that severely diminishes yields[6].
DMAP, acting as a superior nucleophile compared to the aliphatic alcohol, rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate (an "active ester")[5]. This kinetic interception prevents the 1,3-rearrangement. The alcohol then readily attacks the N-acylpyridinium species, yielding the target ester and regenerating the DMAP catalyst[5],[6].
Mechanistic pathway demonstrating DMAP's role in preventing O-acylisourea rearrangement.
Analytical Validation & Quality Control
To ensure the protocol operates as a self-validating system, the following analytical checks must be performed post-purification to confirm the structural integrity of the final product:
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¹H NMR (CDCl₃): Confirm the preservation of the (E)-alkene geometry by analyzing the coupling constants (J-values) of the vinylic protons. The (E)-isomer will display a trans-coupling constant of J ≈ 15–16 Hz, whereas any (Z)-isomer contamination would present a distinct cis-coupling constant of J ≈ 10–12 Hz.
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GC-MS: Verify the exact mass (m/z 198.30) and assess isomeric purity. The presence of a single, sharp peak in the gas chromatogram confirms the absence of (Z)-isomer or allylic rearrangement byproducts.
References
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Odor profile, Molecular properties, Regulation of Hept-2-enyl isovalerate. Scent.vn. Available at: [Link]
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94109-97-4 | (E)-hept-2-enyl isovalerate. ChemIndex. Available at:[Link]
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IUPAC Name Listing : Starting with H. The Good Scents Company. Available at: [Link]
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HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434. PubChem, National Institutes of Health (NIH). Available at:[Link]
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2-hepten-1-yl isovalerate, 253596-70-2. The Good Scents Company. Available at: [Link]
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Steglich Esterification. Organic Chemistry Portal. Available at:[Link]
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Steglich esterification. Wikipedia. Available at:[Link]
Sources
- 1. scent.vn [scent.vn]
- 2. HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-hepten-1-yl isovalerate, 253596-70-2 [thegoodscentscompany.com]
- 4. IUPAC Name Listing : Starting with H [thegoodscentscompany.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
